molecular formula C13H17NO5 B13610796 4-Methoxy-2-N-boc-benzoic acid

4-Methoxy-2-N-boc-benzoic acid

Cat. No.: B13610796
M. Wt: 267.28 g/mol
InChI Key: KIMKLBYCZJUQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a methoxy group on a benzoic acid core. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. The deprotection process involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to release the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid is unique due to the stability provided by the tert-butyl group, which facilitates easy removal under mild acidic conditions. This makes it a preferred choice for protecting amino groups in various synthetic applications .

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-7-8(18-4)5-6-9(10)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16)

InChI Key

KIMKLBYCZJUQPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)C(=O)O

Origin of Product

United States

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